5-Bromo-2-Methoxyphenylacetonitrile
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Overview
Description
5-Bromo-2-Methoxyphenylacetonitrile is an organic compound with the molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-Methoxyphenylacetonitrile typically involves the bromination of 2-Methoxyphenylacetonitrile. The reaction is carried out using bromine in the presence of a catalyst such as iron powder . The process involves three main steps:
Acetylation Protection: The phenolic hydroxyl group of o-methoxyphenol is protected using acetic anhydride.
Bromination: Bromine is added under the catalysis of iron powder.
Deacetylation: The acetyl group is removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis process. The reaction conditions are optimized to ensure high yield and purity. The process is designed to be scalable, cost-effective, and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-Methoxyphenylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
5-Bromo-2-Methoxyphenylacetonitrile has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-2-Methoxyphenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Properties
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFHMEZAFVNROO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370809 |
Source
|
Record name | 5-Bromo-2-Methoxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7062-40-0 |
Source
|
Record name | 5-Bromo-2-Methoxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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